

A Technical Guide to L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$: Applications and Methodologies

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Compound of Interest

Compound Name: *L*-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$

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For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those uniformly enriched with Carbon-13 (^{13}C) and Nitrogen-15 (^{15}N), are indispensable tools in modern biomedical research. L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$, in which all nine carbon atoms are replaced with ^{13}C and the nitrogen atom is replaced with ^{15}N , offers a powerful probe for tracing the metabolic fate of phenylalanine and quantifying proteins in complex biological systems. Its use in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise and quantitative analysis of biological processes.

This guide provides an in-depth overview of the core applications, experimental protocols, and fundamental principles related to the use of L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$.

Physicochemical Properties and Identification

L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$ is a non-radioactive, stable isotopologue of the essential amino acid L-phenylalanine. Its key identifiers and properties are summarized below.

Property	Value	Reference(s)
CAS Number	878339-23-2	[1][2][3]
Molecular Formula	$^{13}\text{C}_9\text{H}_{11}^{15}\text{NO}_2$	[4]
Molecular Weight	175.12 g/mol	[1][2]
Synonyms	(S)-2-Amino-3-phenylpropionic acid- $^{13}\text{C}_9$, ^{15}N , Phenylalanine-UL- ^{13}C , ^{15}N	[1][3]
Isotopic Purity	Typically ≥ 98 atom % ^{13}C and ≥ 98 atom % ^{15}N	
Chemical Purity	Generally $\geq 95\%$	[1]
Appearance	White to off-white solid	[5]
Storage Temperature	Room temperature, protected from light and moisture	[1][6]

Core Applications and Experimental Protocols

The unique properties of L-Phenylalanine- $^{13}\text{C}_9$, ^{15}N make it a versatile tool for a range of applications, primarily in quantitative proteomics, metabolic flux analysis, and structural biology.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

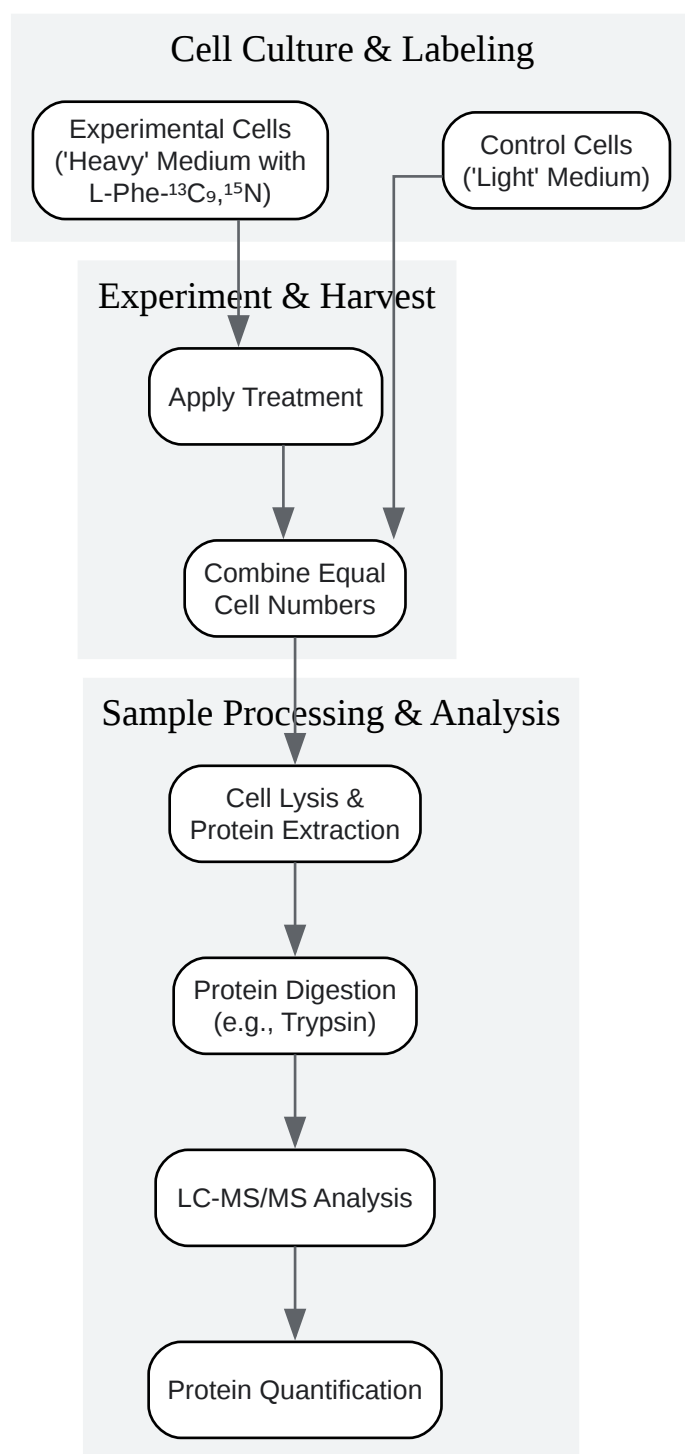
SILAC is a powerful metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations.[7] The core principle involves growing cells in media where a standard ("light") essential amino acid is replaced by its heavy stable isotope-labeled counterpart.[7]

Experimental Protocol: Two-Plex SILAC Experiment

This protocol outlines a general workflow for comparing two cell populations (e.g., control vs. treated).

- Media Preparation:
 - Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) that lacks the standard L-lysine and L-arginine.
 - Create two types of media:
 - "Light" Medium: Supplement the base medium with standard L-lysine and L-arginine.
 - "Heavy" Medium: Supplement the base medium with stable isotope-labeled amino acids. While $^{13}\text{C}_6$ -lysine and $^{13}\text{C}_6,^{15}\text{N}_4$ -arginine are most common, L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$ can be used for specific applications or in conjunction with other labeled amino acids.
- Cell Culture and Labeling:
 - Culture one cell population in the "light" medium (control) and the second population in the "heavy" medium.
 - Ensure the cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids into the proteome.^[7] This can be verified by a preliminary mass spectrometry analysis.
- Experimental Treatment:
 - Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while maintaining the other as a control.^[7]
- Sample Harvesting and Processing:
 - Harvest both cell populations and count the cells from each pool.
 - Combine an equal number of cells from the "light" and "heavy" populations.^[8]
 - Lyse the combined cell mixture and extract the proteins.
 - Digest the proteins into peptides using an enzyme such as trypsin.

- Mass Spectrometry Analysis:
 - Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
 - Peptides from the "heavy" labeled cells will have a specific mass shift compared to their "light" counterparts.
 - The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.



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A general workflow for a quantitative proteomics (SILAC) experiment.

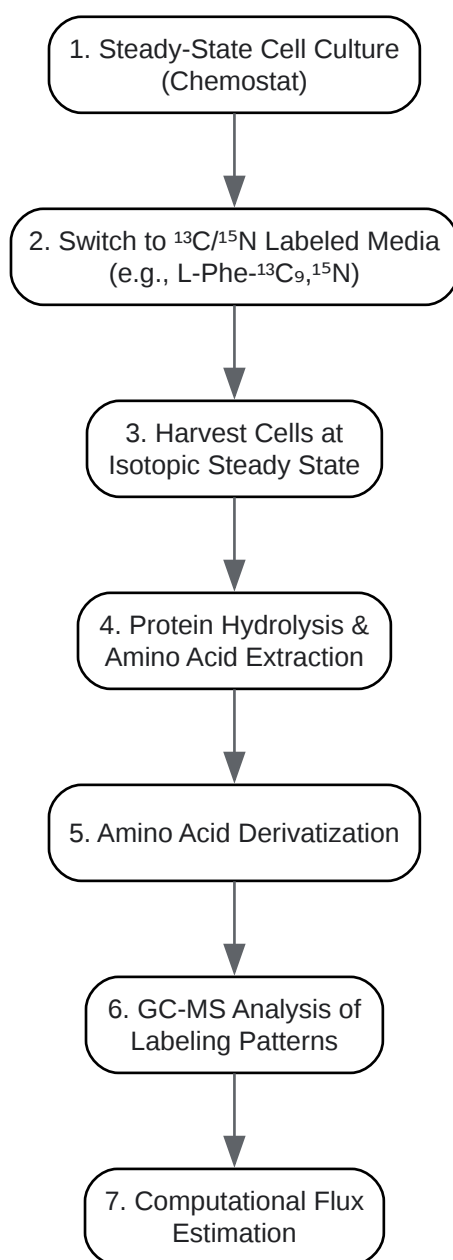
Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[9] By feeding cells a ^{13}C -labeled substrate (like L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$), researchers can trace the path of the labeled atoms through the metabolic network. The resulting labeling patterns in downstream metabolites, particularly protein-bound amino acids, provide crucial information for calculating intracellular fluxes.[10][11]

Experimental Protocol: ^{13}C - ^{15}N Metabolic Flux Analysis

- Experimental Design:
 - Define the metabolic network of interest and the specific fluxes to be measured.
 - Select appropriate ^{13}C and ^{15}N labeled substrates. For instance, using ^{13}C -labeled glucose as the carbon source and L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$ to trace amino acid metabolism.
 - Cultivate cells in a chemostat under steady-state conditions to ensure constant metabolic rates.[10]
- Isotopic Labeling:
 - Switch the steady-state culture to a medium containing the ^{13}C and ^{15}N labeled substrates. [10]
 - Continue the culture until an isotopic steady state is reached for both carbon and nitrogen incorporation.
- Sample Collection and Preparation:
 - Rapidly quench metabolism to halt enzymatic reactions and harvest the cells.
 - Hydrolyze the cellular protein to release the individual amino acids.[12]
 - Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[7][12]
- Isotopic Labeling Measurement:

- Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.[11] This provides the raw data on the ^{13}C and ^{15}N labeling patterns.
- Flux Estimation:
 - Construct a stoichiometric model of the relevant metabolic pathways.
 - Use specialized software to fit the measured mass isotopomer distributions to the model, thereby estimating the intracellular metabolic fluxes.[10]



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A general workflow for $^{13}\text{C}/^{15}\text{N}$ Metabolic Flux Analysis (MFA).

Protein Structure and Dynamics by NMR Spectroscopy

Uniformly labeling proteins with ^{13}C and ^{15}N is a cornerstone of modern biomolecular NMR.[8] It allows for the use of powerful triple-resonance experiments to determine the three-dimensional structure and study the dynamics of proteins.

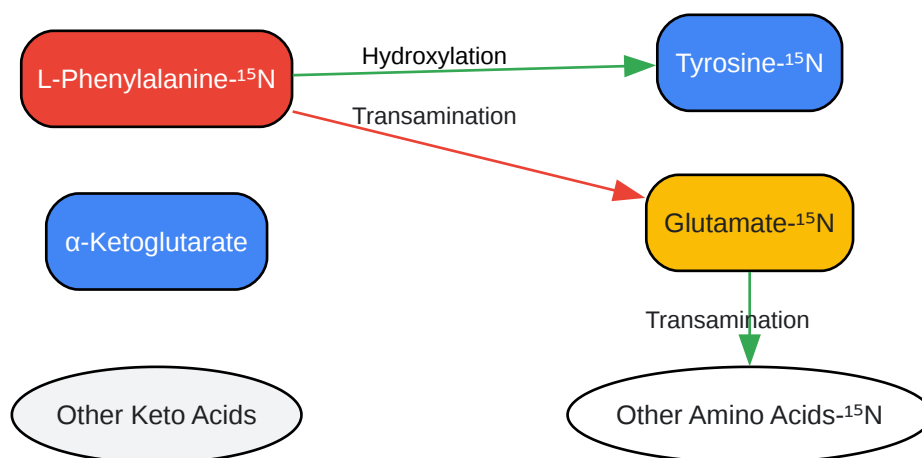
Experimental Protocol: Expression of ^{13}C , ^{15}N -Labeled Protein in E. coli

- Media Preparation:
 - Prepare M9 minimal medium, which contains a defined set of salts.
 - Supplement the medium with $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source and a ^{13}C -labeled carbon source (e.g., $^{13}\text{C}_6$ -glucose). If specific amino acid labeling is desired, the medium can be supplemented with L-Phenylalanine- $^{13}\text{C}_9,^{15}\text{N}$.
- Cell Growth and Protein Expression:
 - Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.
 - Grow a small pre-culture overnight in a rich medium (e.g., LB).
 - Use the pre-culture to inoculate the M9 minimal medium containing the ^{13}C and ^{15}N sources.
 - Grow the cells to an optimal density (e.g., OD_{600} of 0.6-0.8) and then induce protein expression with IPTG.
- Protein Purification:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).[8]

- NMR Sample Preparation and Analysis:
 - Concentrate the purified, labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM).
 - Exchange the protein into an appropriate NMR buffer.
 - Acquire a suite of NMR experiments (e.g., ^1H - ^{15}N HSQC, triple-resonance experiments) to assign the chemical shifts and determine the protein's structure and dynamics.[13]

Phenylalanine in Metabolic Pathways

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and catecholamines.[2] In nitrogen metabolism, the amino group of phenylalanine can be transferred to other molecules through transamination reactions, with glutamate often acting as a central hub for nitrogen donation to other amino acids.[10] Tracing the ^{15}N from L-Phenylalanine- $^{13}\text{C}_9$, ^{15}N can help elucidate these nitrogen flux pathways.



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Simplified view of L-Phenylalanine's role in nitrogen metabolism.

In summary, L-Phenylalanine- $^{13}\text{C}_9$, ^{15}N is a critical reagent for advanced research in proteomics, metabolomics, and structural biology. Its ability to act as a tracer provides a quantitative window into the complex and dynamic processes of living systems, aiding researchers and drug developers in understanding health and disease at a molecular level.

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